molecular formula C19H28N2O2 B161040 (1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol CAS No. 3662-95-1

(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

Cat. No. B161040
CAS RN: 3662-95-1
M. Wt: 316.4 g/mol
InChI Key: QXSGBQLLOLAIIG-VWJMYWFESA-N
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Description

The compound “(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol” is also known as Stanozolol . It has a linear formula of C21H32N2O .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C21H32N2O . The molecular weight is 328.49 g/mol .


Physical And Chemical Properties Analysis

This compound is available in solution form with a concentration of 100.00 mg/l or 1000.00 mg/l . The solvent used is methanol .

Scientific Research Applications

Analytical Methods in Pharmaceutical Research

Ciclesonide, a glucocorticoid used for asthma, is the key compound in the structure you mentioned. Researchers have developed sensitive analytical methods, like high-performance thin-layer chromatography (HPTLC), for estimating ciclesonide in pharmaceutical forms. This method is crucial for ensuring drug quality and efficacy (Prajapati & Vaghela, 2013).

Chromatography Techniques

Another study focused on an optimized rapid estimation method for ciclesonide using reversed-phase high-performance liquid chromatography (RP-HPLC). These advanced chromatographic techniques are essential for pharmaceutical analysis and quality control (Prajapati Prajesh & V. Vipul, 2012).

Macrocyclic Compound Synthesis

In the realm of organic chemistry, the synthesis of novel macrocycles, like tetrazole-containing macrocycles, is an area of interest. These compounds, related to your query, are studied for their potential in pharmaceuticals and material science due to their unique structural properties (Zubarev et al., 2001).

Total Synthesis in Organic Chemistry

The asymmetric total synthesis of complex organic molecules is another research application. For instance, the synthesis of a 14-membered diene unit, sharing structural similarities with your query, is significant for developing new pharmaceuticals and understanding complex organic reactions (Yasuda et al., 1998).

Crystallography and Conformational Analysis

Research into the crystal structure of related compounds aids in understanding molecular interactions and stability. This knowledge is vital in drug design and material science (Garcia & Fronczek, 1995).

Photo-Oxidation and Reactivity Studies

Studies on the photo-oxidation of related compounds provide insights into reaction mechanisms and the stability of organic molecules under various conditions. This research is fundamental in organic chemistry and photochemistry (Birbaum & Vogel, 1986).

Safety And Hazards

The safety data sheets (SDS), product certificates and any other document relating to the products you have purchased will always be available in your account .

properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15-16(21-23-20-15)10-19(11,14)2/h11-14,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGBQLLOLAIIG-VWJMYWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Reactant of Route 2
(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Reactant of Route 3
(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Reactant of Route 4
(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Reactant of Route 5
(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Reactant of Route 6
(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

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